

Harnessing the Phenolic Scaffold: A Technical Guide to Emerging Research Frontiers

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Compound of Interest

Compound Name: 4-Chloro-2,6-bis(hydroxymethyl)phenol

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For Researchers, Scientists, and Drug Development Professionals

Substituted phenolic compounds, a vast and versatile class of molecules, are at the forefront of modern therapeutic research. Their unique chemical structures, characterized by a hydroxylated aromatic ring, grant them a remarkable range of biological activities.^[1] From the modulation of complex signaling cascades in cancer to the mitigation of oxidative stress in neurodegenerative disorders, these compounds present a rich source of potential drug candidates.^{[2][3]} This technical guide explores key research areas, presenting quantitative data, detailed experimental protocols, and visual pathways to inform and direct future drug discovery and development efforts.

Phenolic Compounds as Anti-Cancer Agents

The anticancer properties of phenolic compounds are a major area of investigation.^[4] These molecules can trigger apoptosis, halt cell proliferation, and block the formation of new blood vessels (angiogenesis) that tumors need to grow.^{[5][6]} Their mechanism of action often involves the modulation of critical signaling pathways that are dysregulated in cancer cells.^[5]

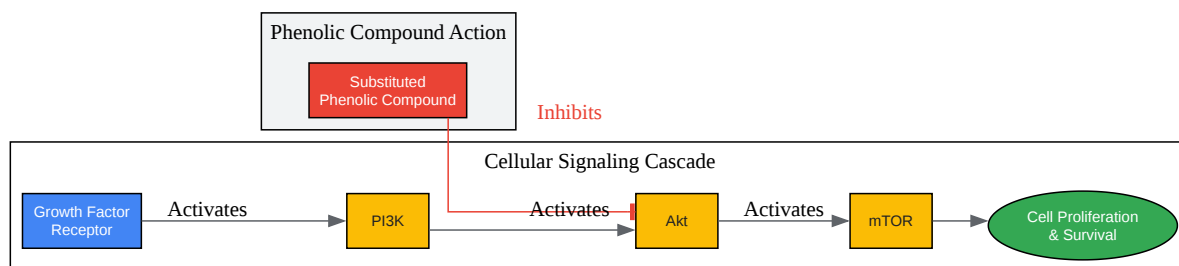
Quantitative Data: Cytotoxic Activity of Phenolic Compounds

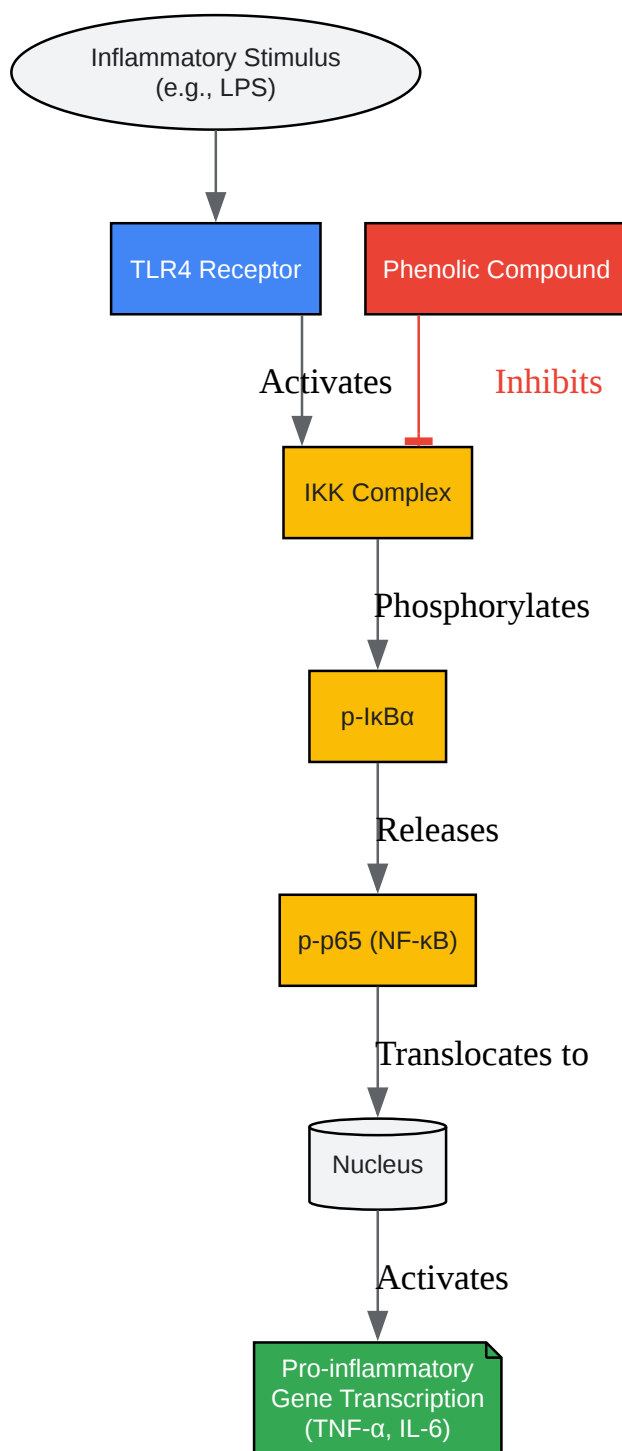
The following table summarizes the cytotoxic effects of selected phenolic compounds against various cancer cell lines, quantified by their half-maximal inhibitory concentration (IC₅₀).

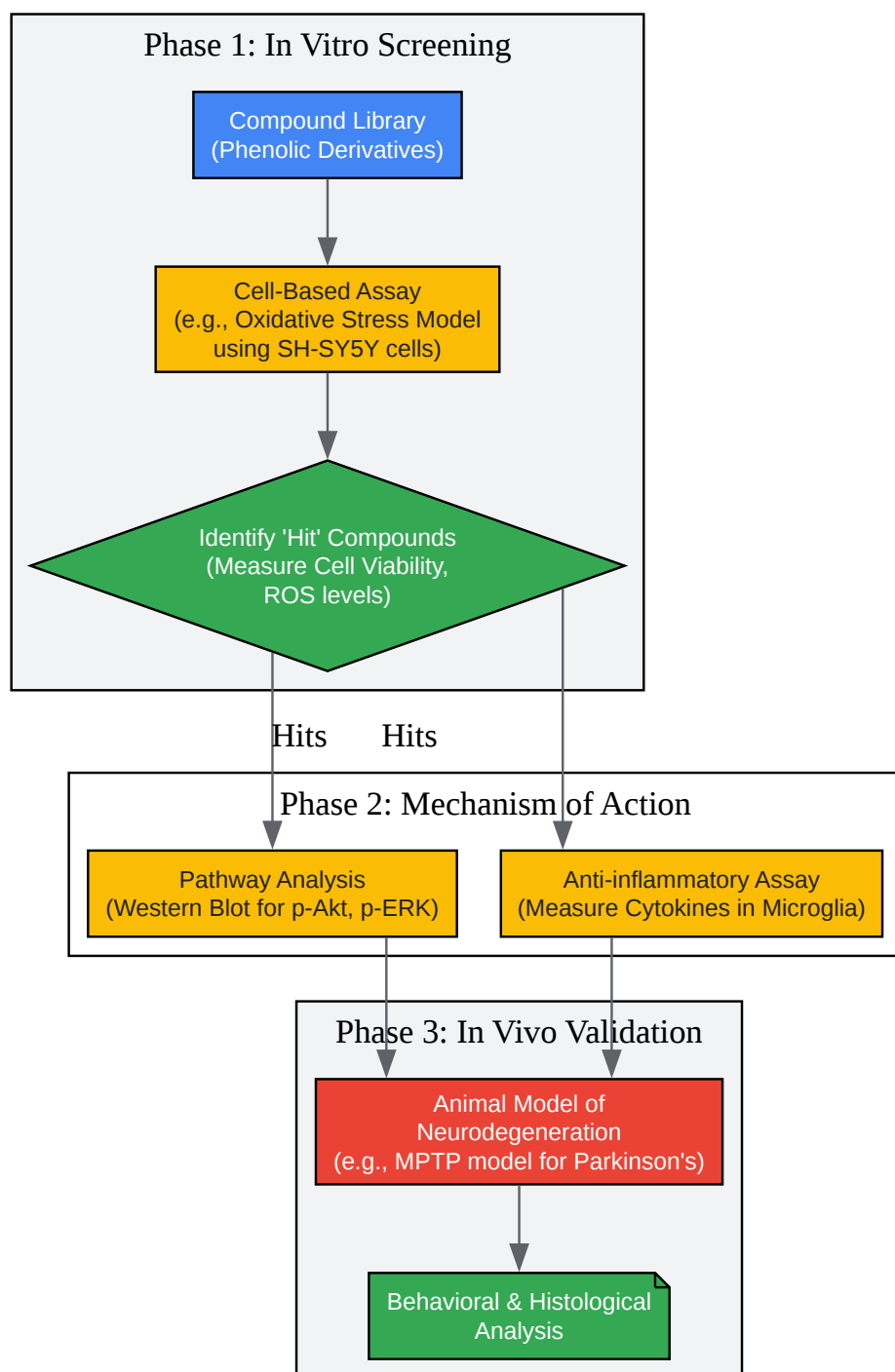
Compound	Substituted Phenol Class	Target Cancer Cell Line	IC50 (μM)	Reference
Gallic Acid	Hydroxybenzoic Acid	Human Prostate (PC-3)	25.3	[3]
Caffeic Acid	Hydroxycinnamic Acid	Human Cervical (HeLa)	85.0	[3]
Ferulic Acid	Hydroxycinnamic Acid	Human Lung (A549)	150.0	[3]
Resveratrol	Stilbene	Human Breast (MCF-7)	25.0	[2]
Quercetin	Flavonoid	Human Colon (HT-29)	37.0	[2]

Key Signaling Pathway in Cancer: PI3K/Akt/mTOR

Many phenolic compounds exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. Downregulation of this pathway can lead to decreased cell growth and induction of apoptosis.[6]







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